An In-Depth Technical Guide to the Basic Properties of 1H-Pyrrole-3-carboxamide
An In-Depth Technical Guide to the Basic Properties of 1H-Pyrrole-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrole ring system is of paramount importance, constituting the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] This guide focuses on a key derivative, 1H-Pyrrole-3-carboxamide , a molecule that, while simple in structure, represents a foundational building block for a diverse array of complex and biologically active compounds.
The significance of the pyrrole-3-carboxamide moiety is underscored by its presence in blockbuster drugs and critical clinical candidates. It serves as a versatile scaffold that allows for substitution and modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Its derivatives have been successfully developed as inhibitors for a range of biological targets, including protein kinases, phosphodiesterases, and epigenetic modulators.[3][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core properties of 1H-Pyrrole-3-carboxamide. Moving beyond a simple data sheet, this guide offers insights into its synthesis, reactivity, and characterization, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. 1H-Pyrrole-3-carboxamide is an aromatic heterocycle featuring a five-membered pyrrole ring substituted at the 3-position with a primary carboxamide group. This arrangement of atoms imparts a specific set of properties crucial for its chemical behavior and potential molecular interactions.
Experimental Protocol: Representative Synthesis
This protocol describes a reliable method for obtaining the target compound.
Step 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate (Intermediate)
This step is based on the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and an ammonia source.
-
Reagents and Equipment:
-
Ethyl acetoacetate
-
Chloroacetaldehyde (or a suitable precursor)
-
Ammonium acetate
-
Ethanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and ammonium acetate (1.2 eq) in ethanol.
-
Stir the mixture at room temperature until the solids dissolve.
-
Slowly add chloroacetaldehyde (1.0 eq) to the mixture. Causality: The slow addition controls the initial exothermic reaction between the amine and the aldehyde.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps that form the aromatic pyrrole ring.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 1H-pyrrole-3-carboxylate.
-
Step 2: Ammonolysis of the Ester to 1H-Pyrrole-3-carboxamide
This step converts the stable ethyl ester intermediate into the final primary amide.
-
Reagents and Equipment:
-
Ethyl 1H-pyrrole-3-carboxylate (from Step 1)
-
Ammonia solution (e.g., 7N in Methanol)
-
Sealed pressure vessel or heavy-walled sealed tube
-
Heating source (oil bath)
-
-
Procedure:
-
Place ethyl 1H-pyrrole-3-carboxylate (1.0 eq) in a pressure vessel.
-
Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq). Causality: A large excess of ammonia is required to drive the equilibrium towards the amide product and minimize side reactions.
-
Seal the vessel securely. Trustworthiness: This is a self-validating step. The reaction must be performed in a sealed vessel designed for pressure to contain the ammonia and solvent at elevated temperatures, ensuring safety and reaction efficiency.
-
Heat the mixture to 80-100 °C for 12-24 hours.
-
Cool the vessel completely to room temperature (or below) before opening.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1H-Pyrrole-3-carboxamide.
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Spectroscopic Characterization: A Predictive Analysis
For any synthesized compound, rigorous structural confirmation is essential. This section outlines the expected spectroscopic signatures for 1H-Pyrrole-3-carboxamide, providing a benchmark for researchers to validate their experimental results.
Predicted Spectral Data
The following table summarizes the anticipated data from key spectroscopic techniques. These predictions are based on established principles of spectroscopy and data from analogous structures. [5][6][7][8][9] Table 3: Predicted Spectroscopic Data for 1H-Pyrrole-3-carboxamide
| Technique | Feature | Predicted Value / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | δ (H-1, NH) | ~11.5 ppm (broad s, 1H) | Acidic N-H proton of the pyrrole ring, typically downfield and broad. [7] |
| δ (H-2) | ~7.2 ppm (t, 1H) | H-2 is adjacent to the electron-withdrawing C3-substituent and coupled to H-5 and H-4. | |
| δ (H-5) | ~6.8 ppm (t, 1H) | H-5 is adjacent to the nitrogen and coupled to H-4 and H-2. | |
| δ (H-4) | ~6.2 ppm (t, 1H) | H-4 is the most upfield proton, coupled to H-5 and H-2. [8] | |
| δ (-CONH₂) | 7.0-7.5 ppm (broad s, 2H) | Amide protons, often broad due to quadrupolar relaxation and exchange. | |
| ¹³C NMR | δ (C=O) | ~165 ppm | Typical chemical shift for a primary amide carbonyl carbon. [3] |
| δ (C-2, C-5) | 120-125 ppm | Ring carbons adjacent to the nitrogen atom. | |
| δ (C-3) | ~115 ppm | Carbon bearing the carboxamide substituent. | |
| δ (C-4) | ~108 ppm | Ring carbon at the 4-position. | |
| IR (cm⁻¹) | N-H Stretch (Amide) | 3350 & 3180 (two bands) | Symmetric and asymmetric stretching of the primary amide NH₂ group. [10] |
| N-H Stretch (Pyrrole) | ~3300 (broad) | Characteristic broad absorption for the pyrrole N-H bond. [4][7] | |
| C=O Stretch (Amide I) | ~1670 (strong) | Strong, sharp absorption typical for a primary amide carbonyl. [7][10] | |
| N-H Bend (Amide II) | ~1620 | Bending vibration of the primary amide N-H bonds. | |
| C=C Stretch (Aromatic) | 1550-1450 | Vibrations associated with the aromatic pyrrole ring. | |
| Mass Spec. | [M]⁺• | m/z = 110.05 | Molecular ion peak corresponding to the exact mass of C₅H₆N₂O. |
| | Fragments | m/z = 94, 93, 66 | Potential fragments corresponding to loss of NH₂ ([M-16]), loss of NH₃ ([M-17]), or cleavage of the pyrrole ring. |
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 1H-Pyrrole-3-carboxamide should be handled with appropriate care in a laboratory setting.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [11] Table 4: GHS Hazards for 1H-Pyrrole-3-carboxamide
| Pictogram | Signal Word | Hazard Statement |
|---|---|---|
| Warning | H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. |
| | | H335: May cause respiratory irritation. |
Recommended Handling Protocol
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles to protect against eye contact.
-
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1H-Pyrrole-3-carboxamide is a fundamentally important heterocyclic building block. While it is a simple molecule, its strategic combination of an aromatic pyrrole core and a versatile carboxamide handle makes it an invaluable scaffold in the pursuit of new therapeutics and functional materials. This guide has provided a comprehensive overview of its core properties, from its physicochemical characteristics and a reliable synthetic strategy to a predictive analysis of its spectroscopic signature and essential safety protocols. By understanding these basic properties, researchers are better equipped to leverage this powerful scaffold in designing the next generation of innovative chemical entities.
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